2-(3-Methyl-3-piperidyl)acetic acid
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Overview
Description
2-(3-Methyl-3-piperidyl)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3-piperidyl)acetic acid typically involves the formation of the piperidine ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched piperidines .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-3-piperidyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-(3-Methyl-3-piperidyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-3-piperidyl)acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as analgesia or anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant properties.
Piperidinone: Used in the synthesis of pharmaceuticals.
Uniqueness
2-(3-Methyl-3-piperidyl)acetic acid is unique due to its specific structure, which combines the piperidine ring with an acetic acid moiety. This combination can confer unique biological activities and synthetic utility compared to other piperidine derivatives.
Properties
IUPAC Name |
2-(3-methylpiperidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(5-7(10)11)3-2-4-9-6-8/h9H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFPNCACGJQYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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